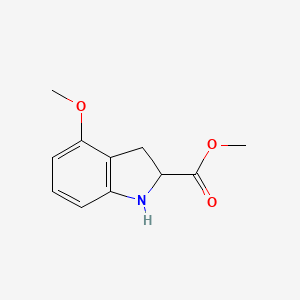
Methyl 4-methoxy-2,3-dihydro-1H-indole-2-carboxylate
Cat. No. B8711247
M. Wt: 207.23 g/mol
InChI Key: VWLAYMRYEOWEAA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US06403561B1
Procedure details


Ethyl 4-methoxyindole-2-carboxylate (0.95 g, 4.33 mmol) was dissolved in methanol (10 ml) and magnesium shavings (0.471 g, 19.37 mmol) were then added, with stirring, at room temperature under a nitrogen atmosphere. After the reaction started, a water bath was used to maintain the reaction temperature between 15-20° C. This mixture was stirred overnight. At the end of the reaction, dichloromethane (200 ml) was added to the mixture, followed by ammonium chloride solution (200 ml). The organic phase was separated out and the aqueous phase was extracted with dichloromethane (3×50 ml). The combined organic phases were dried over magnesium sulphate and the solvent was removed to give a brown oil.





Identifiers


|
REACTION_CXSMILES
|
[CH3:1][O:2][C:3]1[CH:11]=[CH:10][CH:9]=[C:8]2[C:4]=1[CH:5]=[C:6]([C:12]([O:14][CH2:15]C)=[O:13])[NH:7]2.[Mg].ClCCl.[Cl-].[NH4+]>CO>[CH3:1][O:2][C:3]1[CH:11]=[CH:10][CH:9]=[C:8]2[C:4]=1[CH2:5][CH:6]([C:12]([O:14][CH3:15])=[O:13])[NH:7]2 |f:3.4|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
0.95 g
|
|
Type
|
reactant
|
|
Smiles
|
COC1=C2C=C(NC2=CC=C1)C(=O)OCC
|
|
Name
|
|
|
Quantity
|
10 mL
|
|
Type
|
solvent
|
|
Smiles
|
CO
|
Step Two
|
Name
|
|
|
Quantity
|
0.471 g
|
|
Type
|
reactant
|
|
Smiles
|
[Mg]
|
Step Three
|
Name
|
|
|
Quantity
|
200 mL
|
|
Type
|
reactant
|
|
Smiles
|
ClCCl
|
Step Four
|
Name
|
|
|
Quantity
|
200 mL
|
|
Type
|
reactant
|
|
Smiles
|
[Cl-].[NH4+]
|
Conditions


Temperature
|
Control Type
|
AMBIENT
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
with stirring, at room temperature under a nitrogen atmosphere
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
a water bath was used
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
to maintain the reaction temperature between 15-20° C
|
STIRRING
|
Type
|
STIRRING
|
|
Details
|
This mixture was stirred overnight
|
|
Duration
|
8 (± 8) h
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
was added to the mixture
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The organic phase was separated out
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
the aqueous phase was extracted with dichloromethane (3×50 ml)
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
The combined organic phases were dried over magnesium sulphate
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the solvent was removed
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
to give a brown oil
|
Outcomes


Product
|
Name
|
|
|
Type
|
|
|
Smiles
|
COC1=C2CC(NC2=CC=C1)C(=O)OC
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
